molecular formula C17H26N2O3 B8678724 1-(Tert-butyloxycarbonyl)-4-(4-ethoxyphenyl)piperazine

1-(Tert-butyloxycarbonyl)-4-(4-ethoxyphenyl)piperazine

Cat. No. B8678724
M. Wt: 306.4 g/mol
InChI Key: PDYRGSOSJTVCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butyloxycarbonyl)-4-(4-ethoxyphenyl)piperazine is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Tert-butyloxycarbonyl)-4-(4-ethoxyphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butyloxycarbonyl)-4-(4-ethoxyphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-5-21-15-8-6-14(7-9-15)18-10-12-19(13-11-18)16(20)22-17(2,3)4/h6-9H,5,10-13H2,1-4H3

InChI Key

PDYRGSOSJTVCHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(tert-butyloxycarbonyl)-4-(4-hydroxyphenyl)piperazine (XXII, 0.602 g, 2.2 mmol) in dry THF (4 ml) is added to an ice-cooled slurry of sodium hydride (0.1013 g, 2.5 mmol--60% in oil) in THF (1 ml). DMF (15.3 ml) is added to solubilize the solids that had precipitated, after which ethyl iodide (0.34 ml, 4.3 mmol) is added. The ice/water bath is removed and the mixture stirred for five hr. Another portion of ethyl iodide (0.35 ml, 4.4 mmol) is added and the mixture is allowed ti stir over the weekend at 20-25°, at which time it is concentrated and the resulting solids are partitioned between ethyl acetate and aqueous saturated sodium bicarbonate. The combined organic phases are dried over magnesium sulfate, concentrated, and the residue chromatographed on silica gel eluting with methanol/dichloromethane (1/99) containing ammonium hydroxide (0.5%), followed by methanol/dichloromethane (2/98) containing ammonium hydroxide (0.5%). The appropriate fractions are pooled and concentrated to give 1-(tert-butyloxycarbonyl)-4-(4-ethoxyphenyl)piperazine (XXIII). 1-(Tert-butyloxycarbonyl)-4-(4-ethoxyphenyl)-piperazine (XXIII, 0.43 g) is dissolved in methanol and methanol saturated with hydrochloric acid gas is added. After stirring at 20-25° for 5 hours the slurry is concentrated and ether is added. The solids are collected, washed with ether, and dried to give 1-(4-ethoxyphenyl)piperazine dihydrochloride (XXIV), MS (m/z) 206; IR (mineral oil) 1253, 1511, 2542, 2432, 1475 and 2622 cm-1.
Quantity
0.602 g
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reactant
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4 mL
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ice
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0 (± 1) mol
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0.1013 g
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reactant
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1 mL
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Quantity
15.3 mL
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reactant
Reaction Step Four
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0.34 mL
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reactant
Reaction Step Five
Quantity
0.35 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

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